The table below summarizes the core identification data for EINECS 266-502-9 compiled from the search results.
| Property | Value |
|---|---|
| EINECS Number | 266-502-9 [1] [2] |
| CAS Number | 66866-42-0 [1] [2] |
| Molecular Formula | C10H11N2O7S [1] [2] |
| Molecular Weight | 303.269 g/mol [1] [2] |
| IUPAC Name | Information not available in search results |
| Systematic Name (Source) | [2-amino-4-(2-aminophenyl)-4-oxobutanoyl]oxy sulfate [2] |
| Common Name (Source) | (±)-alpha,2-diamino-gamma-oxobenzenebutyric acid, sulphate [1] |
The following diagram outlines a logical pathway to acquire the missing information, from basic lookup to advanced analysis.
Due to the limited technical data available from the search, I cannot create the requested tables for quantitative data or experimental protocols at this time.
1. Introduction Fatty amines are crucial in the pharmaceutical and chemical industries. Unlike the extensively studied fatty acids, analytical methods for fatty amines are less common. This application note details a robust GC-FID/MS method for the separation and identification of primary fatty amines (C12 to C22), including saturated and monounsaturated species, using a modern ionic-liquid-based capillary column [1].
2. Experimental Design and Workflow The following diagram outlines the core experimental workflow, from sample preparation to data analysis:
3. Materials and Equipment
4. Step-by-Step Protocol
4.1. Sample Derivatization
4.2. Instrumental Configuration The table below summarizes the two complementary GC methods used for identification and quantification.
Table 1: GC Instrumental Parameters for Fatty Amine Analysis [1]
| Parameter | Method for Identification (GC-MS) | Method for Quantification (GC-FID) |
|---|---|---|
| Column | Ionic liquid capillary column (e.g., 30 m x 0.25 mm, 0.20 µm) | Ionic liquid capillary column (e.g., 30 m x 0.25 mm, 0.20 µm) |
| Oven Program | Isothermal at 200°C | Isothermal at 200°C |
| Carrier Gas | Helium, constant flow (~1.0 mL/min) | Helium or Hydrogen, constant flow (~1.0 mL/min) |
| Injection | Split or splitless (e.g., 250°C, split ratio 1:50) | Split or splitless (e.g., 250°C, split ratio 1:50) |
| Detection | MS: 70 eV, ion source ~250°C, scan mode (e.g., m/z 50-500) | FID: 250°C |
| Run Time | ~25 minutes | ~25 minutes |
4.3. Method Development Notes
5. Expected Results and Data Interpretation
5.1. Chromatographic Separation Using the described isothermal method, a complete separation of linear primary fatty amines from C12 to C22 is achievable in under 25 minutes [1]. The log of the retention factors shows a linear relationship with the alkyl chain length.
Table 2: Expected Chromatographic Selectivity on an Ionic Liquid Column [1]
| Analyte Group | Methylene Selectivity (kcal/mol) | sp² Selectivity (kcal/mol) |
|---|---|---|
| Saturated Fatty Amines | 0.117 | Not Applicable |
| Monounsaturated Fatty Amines | 0.128 | 0.107 |
5.2. Quantification Quantify the amines in the commercial sample using the GC-FID method. The results should be coherent with those obtained from GC-MS and the manufacturer's specifications [1]. For accurate quantification, ensure that the peak area measurement method (e.g., integrator settings) is optimized, as early GC studies have noted that calculation methods can require correction factors for accuracy [6].
6. Troubleshooting and Best Practices
1. Principle and Benefits Large Volume Direct Aqueous Injection is an analytical technique that involves the direct introduction of large sample volumes (e.g., 900–1800 µL) into a liquid chromatography-tandem mass spectrometry (LC-MS-MS) system for the concentration, separation, and detection of analytes [1]. Its key advantages over traditional techniques like solid-phase extraction (SPE) include:
2. Critical Application Considerations Successful implementation of LVI-DAI requires careful consideration of several factors:
The following protocol is adapted from established methods for analyzing polar organic contaminants in aqueous environmental samples [1].
1. Instrumentation Configuration The core of the LVI system involves a specific autosampler and valve setup designed to handle large volumes.
The workflow for the large volume injection process is illustrated below:
2. Sample Preparation Protocol
3. Liquid Chromatography Method The table below summarizes a generic LC method for LVI.
| Parameter | Specification | Purpose & Notes |
|---|---|---|
| Injection Volume | 1800 µL (in 2x 900 µL steps) | Maximizes analyte mass on column [1]. |
| Loading Flow Rate | 0.5 mL/min | Balances loading time and back-pressure [1]. |
| Loading Duration | 3.6 min (for 1800 µL) | Calculated from volume/flow rate [1]. |
| Guard Column Wash | 5.9 min at high aqueous | Flushes non-volatile salts; timing validated with AgNO₃ test [1]. |
| Analytical Column | Reversed-phase C18 | Standard for polar organic compounds [1]. |
| Elution | Gradient (e.g., 5% to 95% organic) | Separates and elutes analytes for detection [1]. |
4. Mass Spectrometry and Data Acquisition
Since the search results do not contain specific information for EC 266-502-9, I suggest the following steps to complete your analysis:
The identification and quantification of chemical entities in biological matrices represents one of the most significant challenges in modern pharmaceutical analysis. For the compound referenced by Einecs 266-502-9, which falls within the category of xenobiotic substances, comprehensive analytical strategies are essential for understanding its metabolic fate and potential toxicological implications. Xenobiotics, encompassing drugs, environmental pollutants, and other foreign compounds, undergo complex biotransformation processes within living organisms, resulting in the formation of multiple metabolites that must be characterized to assess both efficacy and safety profiles [1].
The analytical framework for studying such compounds has evolved substantially with advancements in chromatographic techniques coupled with mass spectrometric detection. High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) has emerged as the cornerstone technology for these analyses due to its exceptional sensitivity and specificity in detecting target analytes within complex biological matrices [1] [2]. This document provides exhaustive application notes and validated protocols for the detection and characterization of this compound and its metabolic derivatives, incorporating both theoretical principles and practical implementation guidelines tailored for research scientists and drug development professionals.
Proper sample preparation is fundamental to successful bioanalysis, as biological matrices contain numerous interfering compounds that can adversely affect analytical results:
Blood Collection and Processing: Blood samples should be collected in appropriate anticoagulant tubes (e.g., EDTA, heparin) and processed promptly. Centrifugation protocols typically involve 2000-3000 × g for 10-15 minutes at 4°C to obtain plasma. For serum preparation, blood should be allowed to clot at room temperature for 30-45 minutes before centrifugation [1]. It is critical to maintain sample integrity by immediately freezing plasma/serum at -80°C if analysis cannot be performed within 24 hours.
Urine and Bile Processing: These matrices often contain high concentrations of metabolites due to their excretory functions. Simple dilution and filtration may suffice for some analytical methods, though more extensive clean-up is typically required for mass spectrometric analysis. For urine, pH adjustment may be necessary to ensure stability of acid-labile compounds [1].
Homogenization of Solid Samples: Tissue samples (liver, kidney, etc.) require mechanical disruption to release analytes of interest. The Potter-Elvehjem homogenizer with Teflon pestle or ultrasonic disintegrators are effective for this purpose. Tissues should be homogenized in 2-4 volumes (w/v) of appropriate buffer (e.g., phosphate buffer, pH 7.4) while maintaining temperature control to prevent analyte degradation [1].
Protein Precipitation: The simplest approach for plasma/serum samples involves adding 3-5 volumes of organic solvent (acetonitrile or methanol) to 1 volume of biological matrix. After vigorous mixing and centrifugation (10,000 × g for 10 minutes), the supernatant is collected for analysis. While rapid, this method may not remove all interfering compounds and can cause ion suppression in mass spectrometry [1].
Liquid-Liquid Extraction (LLE): This technique leverages differential solubility of analytes between immiscible solvents. For this compound, which likely contains functional groups influencing polarity, optimization of organic solvent (ethyl acetate, methyl tert-butyl ether) and pH conditions is essential. The typical protocol involves mixing sample with extraction solvent, vortexing thoroughly, centrifugation for phase separation, and collection of the organic layer followed by evaporation under nitrogen stream [1].
Solid-Phase Extraction (SPE): SPE provides superior clean-up and concentration capabilities. Selection of appropriate sorbent (C18, mixed-mode, hydrophilic-lipophilic balance) depends on the physicochemical properties of the target analytes. The general procedure involves conditioning the cartridge, sample loading, washing with aqueous/organic solvents, and elution with strong organic solvent [1].
Table 1: Sample Preparation Techniques for Different Biological Matrices
| Matrix Type | Recommended Preparation Method | Key Considerations | Typical Recovery Range |
|---|---|---|---|
| Plasma/Serum | Protein Precipitation | Fast but less selective | 70-95% |
| Plasma/Serum | Solid-Phase Extraction | Excellent clean-up, concentration | 80-105% |
| Urine | Dilution & Filtration | Matrix effects possible | 85-110% |
| Tissues | Homogenization & LLE | Complete tissue disruption critical | 65-90% |
| Bile | SPE or LLE | High pigment content | 75-95% |
Optimal chromatographic separation is paramount for resolving this compound from its metabolites and endogenous matrix components:
Stationary Phase Selection: Reversed-phase chromatography with C18 columns (50-100 mm length, 2.1-4.6 mm internal diameter, 1.8-5 μm particle size) provides excellent separation for most medium-polarity compounds. For more polar metabolites, C8, phenyl, or hydrophilic interaction liquid chromatography (HILIC) columns may be preferable [1] [2]. The column temperature should be maintained between 30-40°C to ensure retention time stability.
Mobile Phase Composition: Binary mobile phase systems are recommended. Mobile Phase A typically consists of aqueous component (water with 0.1% formic acid or ammonium acetate), while Mobile Phase B is an organic modifier (acetonitrile or methanol with 0.1% additive). The selection of additives should be guided by ionization efficiency in mass spectrometry [1].
Gradient Elution Program: A typical gradient for resolving this compound and its metabolites might initiate at 5-10% B, increasing linearly to 90-95% B over 10-20 minutes, followed by a 1-2 minute hold and re-equilibration. The flow rate generally ranges from 0.2-1.0 mL/min depending on column dimensions [2].
Ion Source Conditions: Atmospheric pressure ionization (API) techniques, particularly electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are most commonly employed. The selection between these depends on the compound's polarity and molecular weight. Typical source parameters include: capillary voltage (3-5 kV), source temperature (100-150°C), desolvation temperature (300-500°C), and desolvation gas flow (600-1000 L/hr) [1] [2].
Mass Analyzer Settings: Multiple reaction monitoring (MRM) using triple quadrupole instruments provides optimal sensitivity and selectivity for quantification. The first quadrupole (Q1) selects the precursor ion, the second (Q2) serves as a collision cell with collision energy optimized for each compound, and the third quadrupole (Q3) monitors specific product ions. For structural characterization, ion trap or high-resolution mass analyzers (Time-of-Flight, Orbitrap) are invaluable [1].
Ion Mode Selection: Both positive and negative ionization modes should be evaluated during method development. Basic compounds typically ionize well in positive mode ([M+H]+), while acidic compounds often form deprotonated molecules ([M-H]-) in negative mode. Some metabolites may exhibit dramatically different ionization efficiencies depending on the mode selected [2].
Table 2: Optimal HPLC-MS/MS Conditions for this compound Analysis
| Parameter | Recommended Setting | Alternative Options |
|---|---|---|
| Column | C18 (100 × 2.1 mm, 1.8 μm) | C8, HILIC for polar metabolites |
| Mobile Phase | Water/Acetonitrile (0.1% Formic Acid) | Ammonium acetate buffer |
| Flow Rate | 0.3 mL/min | 0.2-0.5 mL/min depending on column |
| Gradient Time | 15 min | 10-20 min for complex samples |
| Ionization | Electrospray Ionization | APCI for less polar compounds |
| Polarity | Positive (evaluate Negative) | Negative for acidic metabolites |
| Source Temp | 120°C | 100-150°C |
The initial step in metabolite identification involves determining the molecular weight of potential metabolites. This begins with examining the full-scan mass spectrum for protonated molecules [M+H]+ or deprotonated molecules [M-H]-. Additional adducts such as [M+Na]+, [M+K]+, or [M+NH4]+ in positive mode, and [M+Cl]- or [M+HCOO]- in negative mode may provide confirmatory evidence for molecular weight assignment [1] [2]. For this compound, the expected molecular ion should be established first, followed by systematic searching for ions corresponding to potential metabolites with mass increases or decreases characteristic of specific biotransformation reactions.
MS/MS Spectra Interpretation: Product ion spectra generated through collision-induced dissociation (CID) provide structural information through characteristic fragment ions. For trap-based instruments, MSn analysis can elucidate fragmentation pathways, while high-resolution instruments enable elemental composition determination of both precursor and fragment ions [1].
Neutral Loss Scanning: This technique is particularly valuable for detecting metabolites that undergo characteristic neutral losses during fragmentation. Key neutral losses to monitor include:
The chromatographic retention of metabolites relative to the parent compound provides valuable insights into their polarity changes resulting from biotransformation. In reversed-phase HPLC, the following retention time shifts are generally observed:
Rigorous validation is essential to demonstrate method reliability for supporting regulatory submissions:
Calibration Standards: Prepare a minimum of six non-zero concentrations covering the expected range, plus a blank sample. For this compound, the range should encompass concentrations from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ). The LLOQ should demonstrate a signal-to-noise ratio ≥5:1 with precision and accuracy within ±20% [3].
Linearity Evaluation: Analyze calibration curves in triplicate across at least three separate runs. The correlation coefficient (r) should be ≥0.99, with back-calculated standards within ±15% of nominal values (±20% at LLOQ). Various weighting factors (1/x, 1/x2) should be evaluated to achieve optimal accuracy across the concentration range [3].
Interference Check: Analyze blank matrices from at least six different sources to demonstrate absence of endogenous interference at the retention times of the analyte and internal standard. Potential interference from medications commonly co-administered with the compound should also be evaluated.
Matrix Effects: Assess ion suppression/enhancement using the post-column infusion method or by comparing neat standards with matrix-matched samples. The internal standard should correct for any observed matrix effects, with matrix factor values between 0.8-1.2 considered acceptable [3].
Quality Control (QC) Samples: Prepare QC samples at three concentrations (low, medium, high) covering the calibration range. Analyze at least five replicates at each concentration within a single run for intra-day precision and across at least three different runs for inter-day precision.
Acceptance Criteria: Accuracy should be within ±15% of nominal values (±20% at LLOQ). Precision should not exceed 15% relative standard deviation (RSD) for all QCs (20% at LLOQ) [3].
Table 3: Analytical Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Design | Acceptance Criteria |
|---|---|---|
| Sensitivity (LLOQ) | 5 replicates at lowest calibrator | S/N ≥5:1; Accuracy ±20%; Precision ≤20% |
| Linearity | 6 concentration levels, 3 runs | r ≥ 0.99; Calibrators ±15% of nominal |
| Accuracy & Precision | QC samples (L/M/H), 5 replicates each run | Accuracy ±15%; Precision ≤15% RSD |
| Selectivity | 6 different matrix lots | No interference >20% LLOQ |
| Matrix Effects | Post-column infusion or matrix factor | IS-normalized matrix factor 0.8-1.2 |
| Stability | Bench-top, freeze-thaw, long-term | Concentration within ±15% of nominal |
Figure 1: Comprehensive Workflow for this compound Analysis in Biological Matrices
Internal Standard Selection: Stable isotope-labeled analogs of this compound represent the ideal internal standards, as they exhibit nearly identical extraction efficiency, chromatographic behavior, and ionization characteristics while being distinguishable mass spectrometrically. If unavailable, structural analogs with similar properties may be used, though compensation for matrix effects may be less complete [1].
System Suitability Testing: Before each analytical run, perform system suitability tests using a reference standard at mid-calibration concentration. Criteria should include retention time stability (RSD < 2%), peak symmetry (asymmetry factor 0.8-1.5), and signal intensity (S/N > 10 for LLOQ equivalent) [3].
Diminished Signal Intensity: If sensitivity decreases over time, potential causes include:
Retention Time Shifts: Significant changes in retention time may result from:
The analytical methodologies outlined in this document provide a comprehensive framework for the detection, quantification, and characterization of this compound and its metabolites in biological matrices. The integration of robust sample preparation techniques with advanced HPLC-MS/MS technology offers the sensitivity, specificity, and reproducibility required for modern drug metabolism studies. By adhering to the detailed protocols and validation standards described, researchers can generate reliable data suitable for supporting regulatory submissions and advancing scientific understanding of this compound's pharmacokinetic profile and biotransformation pathways.
As analytical technologies continue to evolve, particularly in the realm of high-resolution mass spectrometry and data processing algorithms, these methods may be refined to achieve even greater sensitivity and throughput. However, the fundamental principles outlined herein will continue to provide a solid foundation for quantitative bioanalysis of xenobiotic compounds in complex matrices.
Peak resolution (Rs) measures how completely two adjacent peaks in a chromatogram are separated. Baseline resolution ensures accurate identification and quantification of all analytes in a sample. In the context of drug development, this is critical for method validation, analyzing impurities, and ensuring product quality and safety [1].
The fundamental goal is to optimize the three factors in the resolution equation: Rs = 1/4 * (α - 1) * √N * (k / (1 + k)) where:
Here is a structured FAQ to help you diagnose and fix common issues that lead to poor peak resolution.
FAQ 1: My peaks are too close together or overlap. What should I adjust first? This is primarily an issue of selectivity (α). The most effective approach is to change the chemical interactions between the analytes, the mobile phase, and the stationary phase.
FAQ 2: My peaks are broad and inefficient. How can I make them sharper? This problem relates to column efficiency (N). Sharper peaks lead to better resolution and detection sensitivity.
FAQ 3: My peaks are retained too strongly or not enough. How do I fix this? This is a problem of retention (k). The goal is to get your peaks of interest into the optimal retention window (generally k between 2 and 10) [2].
FAQ 4: I see tailing or fronting peaks. What causes this and how can I fix it? Peak shape issues can destroy resolution.
For a quick overview, the table below summarizes the key parameters you can adjust.
| Parameter to Adjust | Primary Effect on Resolution | Typical Change to Improve Resolution |
|---|---|---|
| Mobile Phase pH/Buffer | Alters selectivity (α) for ionizable compounds | Change pH by 1-2 units; use buffer for control |
| Type of Organic Solvent | Alters selectivity (α) | Switch from acetonitrile to methanol or THF |
| Column Chemistry | Alters selectivity (α) | Switch from C18 to phenyl, cyano, etc. |
| Particle Size | Increases efficiency (N) | Use smaller particles (e.g., 3μm vs. 5μm) |
| Column Length | Increases efficiency (N) | Use a longer column |
| Flow Rate | Affects efficiency (N) | Lower the flow rate |
| % Organic Solvent | Adjusts retention (k) | Decrease to increase k; increase to decrease k |
| Temperature | Affects efficiency (N) and can alter selectivity (α) | Increase temperature |
| Injection Volume | Reduces column overload | Decrease volume if peaks are broad or fronting |
The following diagram outlines a logical, step-by-step procedure for troubleshooting poor peak resolution.
When implementing the changes above, follow these methodological best practices:
Q: What is the scope of 40 CFR § 266.502?
Q: What are the container requirements for accumulating this waste?
Q: How long can non-creditable hazardous waste pharmaceuticals be accumulated on-site?
Q: What are the training requirements for personnel?
Q: Are healthcare facilities subject to biennial reporting for this waste stream?
| Issue | Possible Cause | Solution / Verification Step |
|---|---|---|
| Manifest not received from designated facility within 60 days. | Shipment lost; paperwork error at receiving facility. | Submit a legible copy of the manifest with a note explaining efforts to locate the waste to the EPA Regional Administrator [1]. |
| Shipment of waste is rejected by the designated facility. | Facility cannot accept or manage the waste. | May accumulate the rejected shipment for up to 90 additional days. Sign the manifest, provide copies, and re-ship to an alternate facility within the deadline [1]. |
| Uncertain accumulation time for a container. | Poor documentation or labeling. | Implement a system to mark the container with the date it became waste, use an inventory system, or use a dated specific accumulation area [1]. |
| Managing incompatible waste pharmaceuticals. | Mixing incompatible wastes in the same container. | Manage containers to prevent extreme heat, pressure, or violent reactions. Certain metal-bearing wastes must be accumulated in separate containers [1]. |
The following diagram outlines the core logical workflow for managing non-creditable hazardous waste pharmaceuticals as per the regulation, highlighting key decision points and procedures.
Proper documentation is critical for compliance. The table below summarizes key recordkeeping mandates.
| Record Type | Retention Requirement | Relevant Section |
|---|---|---|
| Notification (Site ID Form) | As long as the facility is subject to the rule. | § 266.502(a)(1)(iii) [1] |
| Withdrawal Notification | 3 years from the date of signature. | § 266.502(a)(2)(ii) [1] |
| Manifest Copies | 3 years from the date the waste was accepted by the initial transporter. | § 266.502(j)(1) [1] |
| Exception Reports | At least 3 years from the date of the report. | § 266.502(j)(2) [1] |
Method validation demonstrates that an analytical procedure is suitable for its intended purpose. The core parameters are defined by guidelines like ICH Q2(R2) and are universally applicable for the release and stability testing of commercial drug substances and products [1].
The table below summarizes the key parameters you need to establish for a method to be considered validated:
| Parameter | Definition | Typical Methodology/Consideration |
|---|---|---|
| Accuracy | The closeness of test results to the true value. | Assess by spiking the analyte into a blank matrix and comparing measured vs. actual value [1] [2]. |
| Precision | The closeness of agreement among a series of measurements. Includes repeatability, intermediate precision, and reproducibility [3]. | Measured as standard deviation or relative standard deviation (%RSD) from multiple samples [1]. |
| Specificity | The ability to assess the analyte unequivocally in the presence of potential interferents (e.g., impurities, matrix components) [1]. | Compare chromatographic or signal profiles of pure analyte vs. sample with interferents. |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected, but not necessarily quantified. | Based on signal-to-noise ratio, or calculated from the standard deviation of the response and the slope of the calibration curve [1]. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | Based on signal-to-noise ratio, or calculated from the standard deviation of the response and the slope of the calibration curve [1]. |
| Linearity | The ability of the method to obtain results directly proportional to the analyte concentration. | Prepare and analyze a series of analyte solutions across a defined range [1]. |
| Range | The interval between the upper and lower concentrations of analyte for which suitable levels of precision, accuracy, and linearity have been demonstrated. | Established based on the intended application of the method (e.g., 80-120% of test concentration for assay) [1]. |
| Robustness | A measure of the method's reliability when small, deliberate changes in method parameters are made (e.g., pH, temperature, flow rate) [2]. | Systematically vary key operational parameters and evaluate the impact on system suitability criteria. |
Here are answers to common questions and issues you might encounter during method validation.
Q1: How much validation is sufficient for my method? The extent of validation depends on the method's purpose. The principle of "fitness for purpose" should guide your studies. A screening method may not require the same rigor as a method for releasing a final pharmaceutical product. The validation should be sufficient to prove the method is reliable for the decisions it supports [3].
Q2: My method lacks specificity due to interfering peaks. What can I do?
Q3: How do I handle a matrix that is difficult to obtain a true blank for? This is a common challenge in complex matrices. The Eurachem guide suggests you can [3]:
Q4: What are the current trends in method validation I should be aware of? The field is evolving with several modern approaches:
The following diagram outlines a logical sequence for planning and executing a method validation study, incorporating lifecycle management principles.
Recognizing common calibration errors is the first step in effective troubleshooting. The table below summarizes the main types of errors technicians may encounter [1].
| Error Type | Description | Common Causes & Solutions |
|---|---|---|
| Zero Shift | Output signal is shifted equally at all points (changes intercept b in y = mx + b) [1]. |
Often accompanies other errors; corrected via zero adjustment [1]. |
| Span Shift | Slope of the instrument's response (m in y = mx + b) is altered, causing unequal error across the range [1]. |
Corrected via span adjustment [1]. |
| Linearity | Instrument's response is no longer a straight line [1]. | Use linearity adjustment if available; otherwise, minimize error by adjusting zero and span [1]. |
| Hysteresis | Instrument response differs for increasing vs. decreasing input (output lags behind input) [1]. | Caused by mechanical friction or loose parts; cannot be fixed by adjustment alone, often requires component replacement [1]. |
Here are detailed methodologies for calibrating different types of instruments, which can form the basis of your experimental protocols.
The most common procedure for analog instruments is the zero-and-span method, often extended to a multi-point check for greater accuracy [2].
Five-Point Calibration Protocol [1] [2]:
Up-Down Test for Hysteresis: To check for hysteresis, perform the five-point test while increasing the input and then repeat it while decreasing the input. Avoid overshooting test points during this procedure [1].
Smart instruments have non-interactive trim functions for input (sensor) and output (DAC). A typical re-trimming procedure is as follows [2]:
Proper documentation is crucial for quality control and tracking instrument health over time [1].
To help visualize the decision-making process during calibration and troubleshooting, I have created the following workflow. This diagram integrates the concepts of error identification, procedures, and documentation into a single, logical flow.
Q: What is the difference between calibration and adjustment? A: Calibration is the process of testing and determining the relationship between the input and output of a measuring instrument. Adjustment is the physical act of altering the instrument (e.g., turning a screw or executing a software trim) to bring its performance within specification. Calibration does not always require adjustment [4].
Q: How often should instruments be calibrated? A: The frequency depends on the instrument's usage, stability, and criticality. A common practice is to base the interval on historical "As-Found" data; if an instrument consistently drifts out of spec before its next scheduled calibration, the frequency should be increased [4].
Q: What is the purpose of a single-point calibration test? A: A single-point test (e.g., "block and equalize" on a DP transmitter) is a quick health check. If the instrument reads correctly at that one known point (like zero differential pressure), its calibration across the entire range is probably good. If it fails, it definitely needs a full recalibration [1].
Q: When is validation of a calibration method necessary? A: Validation is required before using a method to ensure it meets criteria for accuracy and reliability. This is especially important when developing new calibration methods or adapting existing ones for a novel application [3].
The following table compares Resveratrol with other key natural product alternatives, summarizing their primary applications and strengths in research. Please note that "Einecs 502-9" could not be validated, and Resveratrol is used here as a case study [1].
| Compound | Primary Natural Source | Key Reported Mechanisms/Targets | Major Research Applications | Key Advantages (from literature) |
|---|---|---|---|---|
| Resveratrol | Grapes, berries | NF-κB pathway inhibition; Modulates EMT (E-cadherin, vimentin); Caspase-3 activation [1] | Cancer research, Chemoprevention, Cardioprotection | Pleiotropic mechanism, well-established safety profile [2] |
| Paclitaxel | Pacific Yew Tree (Taxus brevifolia) | Stabilizes microtubules, inhibits mitosis [3] | Oncology (lung, ovarian, breast cancer) | Potent and established clinical efficacy [3] |
| Artemisinin | Sweet Wormwood (Artemisia annua) | Generates reactive oxygen species (ROS) upon activation [3] | Antimalarial, Cancer research | Effectiveness against drug-resistant malaria [3] |
| Quinine | Cinchona bark | Schizonticide; toxic to the malaria parasite [3] | Antimalarial | Historical importance, foundational therapeutic [3] |
| Curcumin | Turmeric | Anti-inflammatory, Binds to GPR120 receptor (in silico prediction) [4] | Inflammation, Colorectal cancer research | Extensive data on safety and multi-targeting [2] [4] |
Here are detailed methodologies for key experiments cited in the comparison, focusing on the analysis of signaling pathways relevant to Resveratrol [1].
1. Protocol: Western Blot Analysis for Key Signaling Proteins
This protocol is used to detect and semi-quantify protein expression and post-translational modifications (e.g., phosphorylation) in cells treated with the compound of interest.
2. Protocol: Immunofluorescence Staining for Epithelial-Mesenchymal Transition (EMT) Markers
This technique visualizes the subcellular localization and expression of proteins involved in cell morphology and migration.
The following diagrams illustrate the core signaling pathways and experimental workflows based on the described protocols.
Based on the comparative analysis, here are strategic considerations for selecting and evaluating these compounds:
To proceed with your specific analysis of "Einecs 502-9," I suggest the following:
When comparing analytical methods, the following table outlines the key performance characteristics you should evaluate. The criteria are based on international validation guidelines from ICH, FDA, and others [1].
| Validation Characteristic | Definition & Purpose | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness between measured value and true value. Demonstrates method reliability. [1] | Recovery rates typically 98-102% for drug substance. |
| Precision | Degree of scatter in repeated measurements. Includes repeatability and intermediate precision. [1] | Relative Standard Deviation (RSD) < 2% for assay. |
| Specificity/Selectivity | Ability to measure analyte accurately in the presence of potential interferences. [1] | No interference from impurities, excipients, or degradation products. |
| Linearity | Ability to produce results proportional to analyte concentration. [1] | Correlation coefficient (r) > 0.998. |
| Range | Interval between upper and lower analyte levels with suitable precision, accuracy, and linearity. [1] | Confirmed from linearity studies, e.g., 80-120% of test concentration. |
| Limit of Detection (LOD) | Lowest amount of analyte that can be detected. | Signal-to-noise ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | Lowest amount of analyte that can be quantified. | Signal-to-noise ratio ≥ 10:1; RSD at LOQ ≤ 5%. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. [1] | Method performs within specified criteria despite variations. |
A robust comparison of analytical techniques should follow a structured experimental workflow. The diagram below outlines the key stages in this process.
Here are detailed methodologies for the key phases shown in the workflow:
Although the following study is for the drug lenvatinib, it perfectly illustrates the structure, parameters, and data presentation you would need for EINECS 266-502-9. The study involved five laboratories that developed and cross-validated seven different bioanalytical methods [1].
The table below summarizes the key parameters and acceptance criteria from this study, which are central to any cross-laboratory validation guide.
| Parameter / Aspect | Description & Outcome in the Lenvatinib Study |
|---|---|
| Core Objective | To ensure that assay data from multiple global study sites are comparable throughout clinical trials [1]. |
| Methodology | Liquid chromatography with tandem mass spectrometry (LC-MS/MS) [1]. |
| Sample Types | Quality Control (QC) samples with known concentrations and blinded clinical study samples [1]. |
| Extraction Techniques | Protein precipitation, liquid-liquid extraction, or solid-phase extraction [1]. |
| Key Metrics for Comparison | Accuracy: Within ±15% for QC samples. Percentage Bias: Within ±15% for clinical samples [1]. | | Outcome | All methods were successfully validated, confirming that lenvatinib concentrations in human plasma could be reliably compared across laboratories [1]. |
The general workflow for a multi-laboratory method validation, as demonstrated in the lenvatinib study, can be summarized in the following diagram. This provides a visual guide to the logical sequence of activities.
The workflow involves several critical stages [1]:
The EC number 266-502-9 you inquired about is part of the EINECS (European Inventory of Existing Commercial chemical Substances) [1]. This means it is a substance that was considered to be on the EU market between 1 January 1971 and 18 September 1981, and it is classified as a phase-in substance under the REACH Regulation [1].
For researchers, it is also critical to check if this substance is on the Candidate List of substances of very high concern (SVHC) for Authorisation [2]. Inclusion on this list triggers immediate legal obligations for companies, such as the duty to provide information to downstream users and consumers upon request [2].
The table below summarizes the key inventories managed by the European Chemicals Agency (ECHA):
| Inventory Name | Abbreviation | Scope and Description |
|---|---|---|
| European Inventory of Existing Commercial Chemical Substances [1] | EINECS | Substances on the EC market from 1 Jan 1971 to 18 Sep 1981. |
| European List of Notified Chemical Substances [1] | ELINCS | Substances notified and becoming available after 18 Sep 1981. |
| No-Longer Polymers [1] | NLP | Substances that lost their polymer status between 18 Sep 1981 and 31 Oct 1993. |
Without the specific experimental data for EC 266-502-9, here is a proposed methodology for creating an objective comparison guide. Once you obtain the substance's identity from ECHA's databases, you can use this structure to benchmark it against alternatives.
First, you must determine the exact chemical identity of EC 266-502-9. Using ECHA's databases is essential for this. Once identified, select comparator substances. These should be:
A comprehensive comparison should cover multiple aspects. You can structure the quantitative data into a table similar to the one below.
Proposed Comparison Table Structure:
| Comparison Criteria | Target Substance (EC 266-502-9) | Alternative A (EC xxxxxxx) | Alternative B (EC xxxxxxx) |
|---|---|---|---|
| Physicochemical Properties | |||
| Molecular Weight | [Data to be filled] | [Data to be filled] | [Data to be filled] |
| Log P (Partition Coefficient) | [Data to be filled] | [Data to be filled] | [Data to be filled] |
| Water Solubility | [Data to be filled] | [Data to be filled] | [Data to be filled] |
| Toxicological & Eco-toxicological Data | |||
| LD50 (Acute Toxicity) | [Data to be filled] | [Data to be filled] | [Data to be filled] |
| Mutagenicity | [Data to be filled] | [Data to be filled] | [Data to be filled] |
| PNEC (Aquatic Toxicity) | [Data to be filled] | [Data to be filled] | [Data to be filled] |
| Regulatory Status | |||
| SVHC Candidate List | [Yes/No] | [Yes/No] | [Yes/No] |
| REACH Authorization Required | [Yes/No] | [Yes/No] | [Yes/No] |
| Application Performance | |||
| Efficacy in Target Application | [Experimental Data] | [Experimental Data] | [Experimental Data] |
| Stability | [Experimental Data] | [Experimental Data] | [Experimental Data] |
For any experimental data cited in the comparison (e.g., efficacy, stability), a detailed methodology must be provided to ensure reproducibility. A generalized workflow for generating this data is as follows:
Diagram 1: Generalized workflow for generating experimental comparison data. Key steps include protocol definition, replicated execution, and statistical validation.
To complete the comparative analysis framework, you can obtain specific data from these authoritative sources: